molecular formula C19H15NO2 B1421487 5-Methyl-2-(4-phenoxybenzoyl)pyridine CAS No. 1187166-57-9

5-Methyl-2-(4-phenoxybenzoyl)pyridine

Cat. No.: B1421487
CAS No.: 1187166-57-9
M. Wt: 289.3 g/mol
InChI Key: ZLMQDGZIHOICCL-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 and a molecular weight of 289 g/mol. This compound is characterized by its pyridine ring substituted with a methyl group and a 4-phenoxybenzoyl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine typically involves the following steps:

  • Benzoylation: The starting material, 5-methylpyridine, undergoes benzoylation with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups introduced at the pyridine ring.

Scientific Research Applications

5-Methyl-2-(4-phenoxybenzoyl)pyridine is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biological assays to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Methyl-2-(4-phenoxybenzoyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Methyl-2-(4-phenoxybenzoyl)pyridine is similar to other pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 2-(4-Phenoxybenzoyl)pyridine: Lacks the methyl group at the 5-position.

  • 5-Methyl-2-benzoylpyridine: Has a benzoyl group instead of a 4-phenoxybenzoyl group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-7-12-18(20-13-14)19(21)15-8-10-17(11-9-15)22-16-5-3-2-4-6-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMQDGZIHOICCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235681
Record name (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-57-9
Record name (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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